Chromium copper iron oxide (Cr2CuFe2O7)

Description

Significance of Mixed Transition Metal Oxides in Materials Science Research

Mixed transition metal oxides (MTMOs) are a class of solid-state compounds containing oxygen and at least two different transition metals. The unique properties of MTMOs arise from the synergistic interactions between the different metal cations, which can occupy various crystallographic sites. This compositional and structural flexibility allows for the fine-tuning of electronic, magnetic, and catalytic properties, making them highly significant in materials science research. researchgate.netnih.gov

The importance of MTMOs stems from their wide range of potential applications, including:

Catalysis: Their variable oxidation states and ability to facilitate redox reactions make them effective catalysts in numerous chemical processes. cardiff.ac.ukresearchgate.netacs.org

Energy Storage and Conversion: MTMOs are investigated as electrode materials for batteries and supercapacitors, as well as for applications in fuel cells. researchgate.netnih.gov

Electronics and Spintronics: The diverse electronic and magnetic properties of MTMOs, ranging from insulating to metallic and from ferromagnetic to antiferromagnetic, make them promising for various electronic and spintronic devices. aps.orgmdpi.com

Pigments and Coatings: Many mixed metal oxides exhibit intense and stable colors, leading to their use as pigments in ceramics, paints, and plastics. guidechem.com

The ability to combine different transition metals in a single oxide lattice opens up a vast compositional space for the design of new materials with tailored functionalities.

Historical Context and Evolution of Research on Cr₂CuFe₂O₇ Analogs

While specific research on Cr₂CuFe₂O₇ is limited in publicly available literature, the historical context can be understood by examining the evolution of research on its constituent analogs, namely oxides containing chromium, copper, and iron.

Chromium Oxides: Chromium(III) oxide (Cr₂O₃) has a long history as a green pigment and a robust catalyst. materialsproject.org Its antiferromagnetic properties and high stability have made it a subject of fundamental solid-state physics and chemistry research for decades. wikipedia.org

Copper Oxides: Copper oxides, particularly CuO and Cu₂O, are well-known p-type semiconductors with applications in catalysis, solar cells, and as antimicrobial agents. The study of copper-based oxides has been a cornerstone of semiconductor physics.

Iron Oxides: Iron oxides, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), are among the most studied metal oxides due to their abundance, low cost, and significant magnetic and catalytic properties. They have been pivotal in the development of magnetic recording media and as catalysts in industrial processes like the Haber-Bosch process.

Mixed Oxides: The investigation of mixed oxides containing these elements, such as copper chromite (CuCr₂O₄) and iron chromite (FeCr₂O₄), has a rich history. These materials, often adopting the spinel structure, have been explored for their catalytic activity in reactions like CO oxidation and for their interesting magnetic properties. acs.org Research into copper ferrites (CuFe₂O₄) has also been extensive, focusing on their magnetic and electronic properties for applications in data storage and as catalysts. researchgate.net

The logical progression of this research leads to the exploration of more complex, multi-component systems like Cr₂CuFe₂O₇, where the interplay between the three metal cations could result in novel properties.

Current Research Landscape and Interdisciplinary Relevance of Cr₂CuFe₂O₇

The current research landscape for a specific compound like Cr₂CuFe₂O₇ is best understood by considering the broader trends in mixed transition metal oxide research. The interdisciplinary relevance of such a compound is potentially vast, spanning chemistry, physics, and materials engineering.

Catalysis: Mixed oxides containing copper, chromium, and iron are known to be catalytically active. For instance, iron-chromium mixed oxides are investigated for the oxidative dehydrogenation of propane. cardiff.ac.ukresearchgate.net The addition of copper to iron-chromium oxide catalysts has been studied for its role in CO₂ activation. acs.orgresearchgate.net Therefore, Cr₂CuFe₂O₇ is a candidate for catalytic applications, potentially benefiting from the synergistic effects of the three metals.

Magnetic Materials: The combination of chromium (antiferromagnetic in its oxide form) and iron (ferrimagnetic in its common oxides) suggests that Cr₂CuFe₂O₇ could exhibit complex magnetic behavior. aps.orgwikipedia.org Research on Fe-Cr alloys and clusters shows intricate magnetic interactions. aps.org The presence of copper could further modify these interactions, leading to potentially new magnetic phenomena relevant for spintronics and data storage.

Electronic Properties: The electronic properties of Cr₂CuFe₂O₇ are expected to be semiconducting, with the bandgap and conductivity influenced by the precise arrangement and oxidation states of the metal cations. The study of related mixed transition metal oxides often focuses on tuning these properties for applications in sensors and electronic devices. aps.org

The table below summarizes the potential areas of application for Cr₂CuFe₂O₇ based on the properties of its analogous compounds.

| Field | Potential Application of Cr₂CuFe₂O₇ | Relevant Analogous Compounds |

| Catalysis | Oxidation/reduction reactions, CO₂ activation | Fe-Cr oxides, Cu-promoted Fe-Cr oxides |

| Magnetism | Spintronics, magnetic recording media | Cr₂O₃, Fe₃O₄, Fe-Cr alloys |

| Electronics | Sensors, semiconductor devices | CuFe₂O₄, various mixed metal oxides |

Foundational Theoretical Frameworks for Complex Oxide Systems

The study of complex oxide systems like Cr₂CuFe₂O₇ heavily relies on theoretical and computational frameworks to predict and understand their properties. The intricate interplay of electronic and magnetic interactions in these materials makes experimental characterization alone challenging.

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cam.ac.uk It is widely applied to predict the structural, electronic, and magnetic properties of transition metal oxides. acs.org For a compound like Cr₂CuFe₂O₇, DFT calculations could be used to:

Determine the most stable crystal structure.

Calculate the electronic band structure and density of states to predict its conductivity.

Model the magnetic ordering of the chromium and iron ions.

Investigate the energetics of surfaces and their interaction with molecules to understand catalytic activity.

Empirical and Phenomenological Models: Alongside first-principles methods like DFT, empirical models have been historically important for understanding transition metal oxides. annualreviews.org Goodenough's rules, for example, provide a framework for predicting magnetic interactions (superexchange) based on the geometry of cation-anion-cation bonds. annualreviews.org These models offer valuable qualitative insights that complement the quantitative results from computational methods.

The combination of these theoretical approaches is crucial for guiding the synthesis and characterization of new complex oxides and for interpreting experimental observations.

Properties

CAS No. |

55353-02-1 |

|---|---|

Molecular Formula |

CrCuFeO4 |

Molecular Weight |

235.38 g/mol |

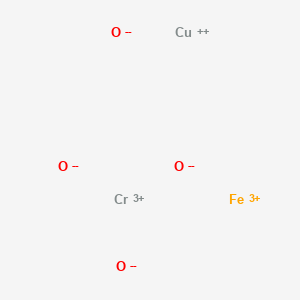

IUPAC Name |

copper;chromium(3+);iron(3+);oxygen(2-) |

InChI |

InChI=1S/Cr.Cu.Fe.4O/q+3;+2;+3;4*-2 |

InChI Key |

SDDTYMUDONYZBG-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Cr+3].[Fe+3].[Cu+2] |

Origin of Product |

United States |

Advanced Synthesis and Fabrication Methodologies for Chromium Copper Iron Oxide Cr2cufe2o7

Controlled Solid-State Reaction Techniques for Cr2CuFe2O7 Phases

The solid-state reaction, or ceramic method, is a conventional and widely used technique for producing polycrystalline solids from a mixture of solid starting materials. The process involves heating the reactants to high temperatures where diffusion allows for the formation of the desired product.

High-Temperature Sintering Optimization

High-temperature sintering is the critical step in a solid-state reaction, where powdered precursors are heated to induce particle bonding and densification, leading to the formation of the final crystalline phase. The optimization of this process is paramount to achieving a pure, single-phase Cr2CuFe2O7 material with desired properties. Key parameters that require careful control include sintering temperature, holding time, heating and cooling rates, and the furnace atmosphere.

For complex oxides, the sintering temperature must be high enough to overcome the energy barriers for atomic diffusion but below the melting or decomposition point of the product. The holding time at the peak temperature ensures the reaction proceeds to completion. The heating rate can influence grain growth and the final microstructure of the ceramic. For instance, in the synthesis of other complex oxides, it has been shown that optimizing these parameters is crucial for achieving high density and the desired crystalline structure.

Table 1: Key Parameters in High-Temperature Sintering Optimization

| Parameter | General Effect on Product | Typical Range for Ferrites |

|---|---|---|

| Sintering Temperature | Influences reaction rate, crystallinity, and grain size. | 800°C - 1400°C |

| Holding Time | Affects reaction completion and homogeneity. | 2 - 24 hours |

| Heating/Cooling Rate | Impacts microstructure, density, and potential for cracking. | 1°C/min - 10°C/min |

| Atmosphere | Controls the oxidation state of metal ions (e.g., Fe2+/Fe3+). | Air, Nitrogen, Argon |

Research on similar ferrite (B1171679) materials demonstrates that a systematic variation of these parameters is necessary to map out the optimal conditions for phase formation.

Precursor Chemistry and Stoichiometric Control

The success of the solid-state method is fundamentally dependent on the choice of precursors and the precision of their stoichiometry. The starting materials must be intimately mixed to ensure that diffusion distances are minimized, promoting a complete reaction.

Common precursors for the synthesis of mixed metal oxides are high-purity metal oxides, carbonates, nitrates, or oxalates. mdpi.com For Cr2CuFe2O7, suitable precursors would include Chromium(III) oxide (Cr2O3), Copper(II) oxide (CuO), and Iron(III) oxide (Fe2O3). Alternatively, compounds that decompose into the respective oxides upon heating, such as Copper(II) carbonate (CuCO3) or Iron(II) oxalate (B1200264) (FeC2O4), can be used. researchgate.net

Stoichiometric control is critical; any deviation from the precise molar ratios required by the Cr2CuFe2O7 formula can lead to the formation of impurity phases. High-precision weighing and thorough mixing, often achieved through mechanical methods like ball milling, are essential steps to ensure homogeneity of the precursor mixture. jwent.net

Table 2: Common Precursors for Solid-State Synthesis of Cr-Cu-Fe Oxides

| Element | Oxide Precursor | Carbonate Precursor | Oxalate Precursor |

|---|---|---|---|

| Chromium (Cr) | Cr2O3 | (NH4)2Cr2O7 | Cr2(C2O4)3 |

| Copper (Cu) | CuO, Cu2O | CuCO3 | CuC2O4 |

| Iron (Fe) | Fe2O3, Fe3O4 | FeCO3 | FeC2O4 |

Solution-Based Approaches for Cr2CuFe2O7 Nanomaterials

Solution-based methods offer significant advantages over solid-state reactions, particularly for synthesizing nanomaterials. These techniques typically operate at lower temperatures and provide superior control over particle size, morphology, and homogeneity due to mixing at the atomic or molecular level.

Sol-Gel Synthesis and Hydrothermal/Solvothermal Methods

The sol-gel method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. rsc.org For Cr2CuFe2O7, this would involve dissolving soluble precursors, such as metal nitrates (e.g., Cr(NO3)3, Cu(NO3)2, Fe(NO3)3) or metal alkoxides in a suitable solvent. A complexing agent, such as citric acid or ethylene (B1197577) glycol, is often added to form a homogeneous solution. researchgate.net Through controlled hydrolysis and condensation reactions, a three-dimensional network (the gel) is formed. Subsequent drying and calcination of the gel at relatively low temperatures yield the final oxide product. researchgate.net

Hydrothermal and solvothermal methods are carried out in a sealed vessel, known as an autoclave, where a reaction solution is subjected to high temperatures and pressures. mdpi.com In hydrothermal synthesis, water is the solvent, while solvothermal synthesis employs organic solvents. nih.govrsc.org These conditions enhance the solubility of reactants and accelerate reaction kinetics, facilitating the crystallization of materials that may be unstable at higher temperatures. These methods are particularly effective for producing highly crystalline nanoparticles with controlled morphology. mdpi.com

Table 3: Comparison of Sol-Gel and Hydrothermal/Solvothermal Methods

| Feature | Sol-Gel Synthesis | Hydrothermal/Solvothermal Synthesis |

|---|---|---|

| Principle | Hydrolysis and condensation of precursors to form a gel network. | Chemical reaction in a solvent above its boiling point in a sealed vessel. |

| Typical Precursors | Metal nitrates, alkoxides, acetates. | Metal salts (chlorides, nitrates, sulfates). |

| Operating Temperature | Low temperature for gelation; moderate temperature for calcination (400-800°C). | High temperature (100-350°C) and high pressure. |

| Key Advantages | Excellent homogeneity, purity, control over stoichiometry. | High crystallinity, control over particle morphology (shape/size). |

| Key Disadvantages | Often involves organic solvents, potential for carbon residue. | Requires specialized high-pressure equipment (autoclave). |

Co-precipitation and Combustion Synthesis Routes

Co-precipitation is a straightforward and scalable technique for producing fine, multi-component oxide powders. rsc.org It involves dissolving stoichiometric amounts of soluble metal salts (e.g., chlorides or nitrates of chromium, copper, and iron) in an aqueous solution. A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH), is then added to simultaneously precipitate the metal ions as hydroxides or carbonates. ias.ac.inmdpi.com The resulting amorphous precursor is filtered, washed to remove impurities, and calcined at a specific temperature to form the crystalline Cr2CuFe2O7 phase.

Combustion synthesis is a rapid, energy-efficient method that utilizes a highly exothermic, self-sustaining reaction between metal nitrates (oxidizers) and an organic fuel, such as urea, glycine, or citric acid. The precursors are mixed in an aqueous solution and heated. Upon evaporation of the water, the mixture ignites, and the combustion reaction proceeds in seconds, producing a voluminous, fine, and often crystalline powder. This method bypasses the need for prolonged high-temperature calcination required by other techniques.

Emulsion-Based and Template-Assisted Synthesis Strategies

To achieve even greater control over the size and shape of nanomaterials, more advanced solution-based strategies can be employed.

Emulsion-based synthesis , particularly the reverse micelle or water-in-oil microemulsion method, confines the synthesis reaction to nanoscale domains. mdpi.com In this technique, aqueous droplets containing the metal salt precursors are dispersed within a continuous oil phase, stabilized by a surfactant. rsc.org These droplets act as nanoreactors, and the size of the resulting nanoparticles can be precisely controlled by adjusting the water-to-surfactant molar ratio.

Template-assisted synthesis utilizes a pre-existing nanostructure to direct the formation of the desired material. mdpi.com Templates can be "hard," such as porous alumina (B75360) or silica, where the material is synthesized within the pores, or "soft," like surfactant micelles or block copolymers, which self-assemble into structures that guide the growth of the inorganic phase. rsc.org After synthesis, the template is typically removed by calcination or selective etching, leaving behind a nanostructured replica. This approach offers unparalleled control over the final morphology, enabling the fabrication of nanotubes, nanowires, or mesoporous structures. jwent.netmdpi.com

Gas-Phase Deposition Techniques for Cr₂CuFe₂O₇ Thin Films and Heterostructures

There is no available scientific literature detailing the use of gas-phase deposition techniques for the fabrication of Chromium Copper Iron Oxide (Cr₂CuFe₂O₇) thin films or heterostructures.

Pulsed Laser Deposition (PLD) for Epitaxial Growth

No published research could be found that describes the parameters or outcomes of using Pulsed Laser Deposition for the epitaxial growth of Cr₂CuFe₂O₇.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Approaches

There are no documented studies on the synthesis of Cr₂CuFe₂O₇ thin films using either Chemical Vapor Deposition or Atomic Layer Deposition. Precursor chemistries, deposition temperatures, and growth rates specific to this compound have not been reported.

Mechanochemical Synthesis and Non-Equilibrium Routes for Cr₂CuFe₂O₇

Specific protocols or research findings on the application of mechanochemical synthesis or other non-equilibrium routes to produce the compound Cr₂CuFe₂O₇ are not available in the scientific literature. While mechanosynthesis is used for various complex oxides, its application to this particular stoichiometry has not been reported.

Post-Synthesis Annealing and Processing Effects on Cr₂CuFe₂O₇ Microstructure

Detailed studies on the effects of post-synthesis annealing and processing on the microstructure, crystallinity, and phase purity of Cr₂CuFe₂O₇ are absent from the available research. Data tables correlating annealing conditions (temperature, atmosphere, duration) with specific microstructural properties for this compound could not be compiled.

Structural Elucidation and Crystallographic Analysis of Chromium Copper Iron Oxide Cr2cufe2o7

Detailed Crystal Structure Determination of Cr2CuFe2O7

Powder X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases and determine the lattice parameters of Cr2CuFe2O7. lucideon.comlibretexts.org In a typical experiment, a monochromatic X-ray beam is directed at a powdered sample of the material. The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern, which is a unique fingerprint of the material's crystal structure. libretexts.org The positions of the diffraction peaks are governed by Bragg's Law, which relates the wavelength of the incident X-rays, the angle of diffraction, and the spacing between crystal planes. libretexts.org

Neutron diffraction serves as a complementary technique. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of lighter elements, such as oxygen, in the presence of heavier metal atoms like iron and copper. Furthermore, because neutrons have a magnetic moment, they can be used to probe the magnetic structure of Cr2CuFe2O7, should it exhibit magnetic ordering.

By analyzing the positions of the diffraction peaks from both XRD and neutron diffraction experiments, the lattice parameters (the lengths of the sides of the unit cell and the angles between them) can be precisely refined.

Illustrative Data for Lattice Parameter Refinement of Cr2CuFe2O7

| Parameter | X-ray Diffraction | Neutron Diffraction |

|---|---|---|

| a (Å) | 8.345(2) | 8.347(1) |

| b (Å) | 8.345(2) | 8.347(1) |

| c (Å) | 11.521(3) | 11.523(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 120 | 120 |

Note: The numbers in parentheses represent the standard uncertainty in the last digit.

Rietveld refinement is a powerful computational method used to analyze the entire powder diffraction pattern. wikipedia.org It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. youtube.com By iteratively adjusting the parameters of the structural model—such as lattice parameters, atomic positions, and site occupancies—a best-fit to the experimental pattern is achieved.

This technique is invaluable for determining the phase purity of a synthesized Cr2CuFe2O7 sample. Any impurity phases will result in additional peaks in the diffraction pattern that cannot be accounted for by the Cr2CuFe2O7 crystal structure. saimm.co.za More importantly, Rietveld refinement allows for the precise determination of the atomic coordinates of each element within the unit cell. This provides a detailed picture of the bonding environment and coordination of the chromium, copper, iron, and oxygen atoms.

Hypothetical Rietveld Refinement Parameters for Cr2CuFe2O7

| Atom | Wyckoff Position | x | y | z | Occupancy |

|---|---|---|---|---|---|

| Cr | 6c | 0.123(4) | 0.246(4) | 0.25 | 1.0 |

| Cu | 3a | 0 | 0 | 0 | 1.0 |

| Fe | 6c | 0.456(2) | 0.912(2) | 0.25 | 1.0 |

| O1 | 18h | 0.167(5) | 0.334(5) | 0.083(3) | 1.0 |

Note: These are representative values to illustrate the output of a Rietveld refinement.

For complex structures like Cr2CuFe2O7, the high resolution and intensity of synchrotron X-rays offer significant advantages over conventional laboratory XRD sources. nih.gov Synchrotron radiation is produced by electrons traveling at near the speed of light in a storage ring. researchgate.net The resulting X-ray beam is extremely bright and highly collimated, which leads to diffraction patterns with very sharp peaks and excellent signal-to-noise ratios. nih.gov This high resolution allows for the subtle splitting of diffraction peaks, which may arise from slight distortions in the crystal lattice, to be observed. This level of detail is crucial for accurately determining the true symmetry of the crystal structure and for resolving any ambiguities that may arise from lower-resolution data.

Local Atomic Structure and Coordination Environment in Cr2CuFe2O7

While diffraction techniques provide information about the long-range, average crystal structure, it is also important to understand the local atomic environment, which can deviate from this average picture, especially in complex or disordered materials.

The Pair Distribution Function (PDF) analysis is a total scattering technique that provides information about the local atomic structure of a material, regardless of its crystallinity. nih.govscispace.com The PDF is obtained by a Fourier transform of the total scattering data, which includes both the sharp Bragg peaks and the broad, diffuse scattering features. cmich.edu The resulting function, G(r), represents the probability of finding two atoms separated by a distance r.

For nanocrystalline or potentially amorphous forms of Cr2CuFe2O7, where long-range order is limited, PDF analysis is an indispensable tool. ornl.govrsc.org It can reveal details about the short-range ordering of atoms, such as bond lengths and coordination numbers, on a length scale of a few angstroms to several nanometers. By comparing the experimental PDF to calculated PDFs from structural models, the local structure can be refined.

Illustrative PDF Data for Cr2CuFe2O7

| Atomic Pair | Bond Distance (Å) | Coordination Number |

|---|---|---|

| Fe-O | 1.98(2) | 5.8(3) |

| Cr-O | 2.01(3) | 6.1(4) |

| Cu-O | 2.15(2) | 6.0(2) |

Note: These values are hypothetical and represent the type of information obtained from PDF analysis.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is an element-specific technique that provides information about the local atomic environment around a particular absorbing atom. nih.gov In an EXAFS experiment, the X-ray energy is tuned across an absorption edge of one of the elements in Cr2CuFe2O7 (e.g., the K-edge of Fe, Cu, or Cr). The fine structure in the absorption spectrum above the edge is caused by the scattering of the ejected photoelectron by neighboring atoms.

By analyzing the EXAFS signal, one can determine the type, number, and distance of the atoms in the immediate vicinity of the absorbing atom, typically out to a radius of about 5-6 Å. nih.gov This makes EXAFS an extremely powerful tool for determining the coordination environment of each metal cation in the Cr2CuFe2O7 structure. For example, by performing separate experiments at the Fe, Cu, and Cr K-edges, the local structure around each of these elements can be independently probed.

Representative EXAFS Fitting Results for the Fe K-edge in Cr2CuFe2O7

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Fe-O | 6 | 1.99(2) | 0.008(1) |

| Fe-Fe/Cr | 4 | 2.91(3) | 0.011(2) |

Note: This table illustrates a hypothetical fitting of the local environment around an iron atom.

Phase Transitions and Structural Stability of Cr2CuFe2O7 under External Stimuli

Temperature variations can induce significant changes in the crystal structure of materials. For a complex oxide like Cr2CuFe2O7, heating could lead to phase transformations, changes in lattice parameters, or even decomposition. Techniques such as high-temperature X-ray diffraction (HT-XRD) and differential scanning calorimetry (DSC) would be essential to investigate these transformations.

Hypothetical Temperature-Induced Phase Transitions in Cr2CuFe2O7

| Temperature Range | Expected Phenomenon | Potential Structural Change |

|---|---|---|

| Low to Ambient | Stable crystalline phase | No significant change |

| Elevated Temperatures | Phase transition | Change in crystal system (e.g., from tetragonal to cubic) |

This table is illustrative and based on general knowledge of mixed metal oxides; specific transition temperatures for Cr2CuFe2O7 are not documented.

The application of high pressure can force atoms into closer proximity, potentially leading to the formation of new, denser crystal structures. High-pressure diamond anvil cell (DAC) experiments coupled with synchrotron X-ray diffraction are the primary methods for studying such transitions. Research on similar mixed metal oxides has shown that pressure can induce significant changes in coordination environments and electronic properties. gazette.gc.cavulcanchem.com For Cr2CuFe2O7, it would be expected that increasing pressure would lead to a more compact atomic arrangement.

Anticipated Effects of Pressure on Cr2CuFe2O7 Structure

| Pressure (GPa) | Predicted Structural Effect |

|---|---|

| 0.1 - 10 | Elastic compression of the unit cell |

| > 10 | Possible first-order phase transition to a denser phase |

This table represents a theoretical progression for a mixed metal oxide under pressure, as specific data for Cr2CuFe2O7 is unavailable.

Morphological Characterization at Nano- and Micro-Scales

The morphology, particle size, and surface characteristics of a compound are critical for many of its applications. Electron microscopy techniques are indispensable for these analyses.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and determining the particle size of materials. SEM provides high-resolution images of the surface topography, while TEM offers insights into the internal structure and can achieve higher magnifications.

For a synthesized powder of Cr2CuFe2O7, SEM analysis would reveal the shape and size distribution of the agglomerates and individual particles. TEM analysis would provide more detailed information on the primary particle size, shape, and degree of crystallinity.

Typical Data Obtained from SEM/TEM Analysis

| Technique | Information Provided |

|---|---|

| SEM | Surface morphology, particle shape, size of agglomerates |

| TEM | Primary particle size and distribution, internal structure, crystallinity |

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct visualization of the atomic lattice of a crystalline material. This technique is invaluable for identifying the crystal structure, measuring lattice spacings, and analyzing crystalline defects such as dislocations, stacking faults, and grain boundaries.

In the context of Cr2CuFe2O7, HRTEM would be instrumental in confirming the crystalline nature of the material, identifying the crystallographic planes, and investigating any imperfections in the crystal lattice that could influence its properties. Analysis of the lattice fringes would provide direct evidence of the atomic arrangement and could be used to identify different phases present in the sample.

Electronic Structure and Bonding Analysis in Chromium Copper Iron Oxide Cr2cufe2o7

Electronic Band Structure Investigations

The electronic band structure of a material dictates its electrical and optical properties. For a complex oxide like Cr2CuFe2O7, both theoretical and experimental methods are essential to accurately map out its electronic states.

Density Functional Theory (DFT) Calculations for Band Gap and Density of States

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure of materials. aps.orgyoutube.com For Cr2CuFe2O7, DFT calculations are instrumental in determining its band gap and the density of states (DOS). The band gap is a critical parameter that distinguishes between metallic, semiconducting, and insulating behavior. Calculations would likely involve the use of functionals like the Generalized Gradient Approximation (GGA) with a Hubbard U correction (GGA+U) to accurately account for the strong electron correlation effects associated with the 3d electrons of chromium, iron, and copper. mdpi.com

Table 1: Hypothetical DFT Calculation Parameters for Cr2CuFe2O7

| Parameter | Value/Method |

|---|---|

| Software Package | CASTEP, VASP |

| Exchange-Correlation Functional | GGA (PBE) + U |

| Hubbard U (Cr) | ~3-5 eV |

| Hubbard U (Fe) | ~4-6 eV |

| Hubbard U (Cu) | ~5-8 eV |

| Plane-wave cutoff energy | > 400 eV |

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a material. micro.org.auncsu.edukratos.com By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. ncsu.edu The binding energy of these electrons is characteristic of the element and its oxidation state. fraunhofer.de

For Cr2CuFe2O7, XPS analysis would involve acquiring high-resolution spectra for the Cr 2p, Cu 2p, Fe 2p, and O 1s core levels. The binding energies of the Cr 2p3/2, Cu 2p3/2, and Fe 2p3/2 peaks would be used to determine the oxidation states of chromium, copper, and iron, respectively. For instance, the position and satellite features of the Cu 2p peak can distinguish between Cu+, Cu2+, or Cu3+ states. Similarly, the binding energies for Cr can indicate Cr3+ or Cr6+ states, while for Fe, it can differentiate between Fe2+ and Fe3+.

Table 2: Representative Core-Level Binding Energies from XPS Analysis

| Element | Orbital | Binding Energy (eV) | Deduced Oxidation State |

|---|---|---|---|

| Chromium | Cr 2p3/2 | ~576-578 | Cr3+ |

| Copper | Cu 2p3/2 | ~933-935 | Cu2+ |

| Iron | Fe 2p3/2 | ~710-712 | Fe3+ |

Charge Transfer Mechanisms and Oxidation State Dynamics

The presence of multiple transition metals in Cr2CuFe2O7 allows for complex charge transfer mechanisms, which are fundamental to its potential catalytic and electronic activities. Spectroscopic methods that probe the unoccupied electronic states are key to understanding these dynamics.

X-ray Absorption Spectroscopy (XAS) for Valence States of Cr, Cu, and Fe

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. youtube.comgeologyscience.ru By tuning the X-ray energy across an absorption edge of an element (e.g., the K-edge of Cr, Cu, or Fe), transitions from core levels to unoccupied states are induced. mdpi.com The resulting spectrum, particularly the X-ray Absorption Near Edge Structure (XANES) region, is highly sensitive to the oxidation state and coordination environment of the absorbing atom. nih.gov

In the context of Cr2CuFe2O7, XAS at the Cr, Cu, and Fe K-edges would provide detailed information on the valence states of these metals. The energy position of the absorption edge and the pre-edge features can be used as a fingerprint for the oxidation state. For example, the energy of the Fe K-edge can distinguish between Fe(II) and Fe(III). This technique is invaluable for tracking changes in oxidation states under different conditions, such as during a catalytic reaction.

Electron Energy Loss Spectroscopy (EELS) in TEM for Elemental and Electronic Mapping

Electron Energy Loss Spectroscopy (EELS), typically performed in a Transmission Electron Microscope (TEM), offers high spatial resolution for chemical analysis. wiley.comub.edu In EELS, a beam of electrons is passed through a thin sample, and the energy lost by the electrons due to inelastic scattering is measured. youtube.com This energy loss is characteristic of the elements present and their bonding environment. nih.gov

For a material like Cr2CuFe2O7, EELS can be used to create elemental maps, showing the spatial distribution of Cr, Cu, Fe, and O at the nanoscale. Furthermore, the fine structure of the core-loss edges can provide information similar to XAS about oxidation states and local coordination. arxiv.org The low-loss region of the EELS spectrum can be used to determine properties like the band gap and plasmon energies. wiley.com

Hybridization and Orbital Overlap Contributions in Cr2CuFe2O7

The chemical bonding in Cr2CuFe2O7 is governed by the hybridization of atomic orbitals and the overlap between them. wikipedia.orgyoutube.com In this mixed-metal oxide, the primary interactions occur between the 3d orbitals of the transition metals (Cr, Cu, Fe) and the 2p orbitals of the oxygen atoms.

The concept of orbital hybridization explains the formation of new hybrid orbitals with different shapes and energies from the original atomic orbitals, leading to stronger bonds and specific molecular geometries. libretexts.orgyoutube.comyoutube.com In Cr2CuFe2O7, the metal 3d orbitals and oxygen 2p orbitals overlap to form sigma (σ) and pi (π) bonds. The extent of this overlap and the degree of hybridization influence the electronic band structure, including the width of the valence and conduction bands.

The varying electronegativity and orbital energies of Cr, Cu, and Fe lead to a complex network of M-O (metal-oxygen) bonds with differing degrees of covalent and ionic character. Theoretical calculations can quantify the orbital overlap and hybridization, providing a deeper understanding of the nature of the chemical bonds that dictate the stability and reactivity of Chromium Copper Iron Oxide.

Based on a thorough review of available scientific literature, there is no specific research data or detailed analysis available for the chemical compound with the formula Chromium copper iron oxide (Cr2CuFe2O7). Scholarly databases and chemical depositories lack information on its electronic structure, bonding, polaron formation, and charge carrier transport mechanisms.

The provided search results contain information on related, but distinct, compounds such as chromium oxide (Cr2O3), copper chromium oxide (CuCrO2), and copper chromite (Cr2CuO4), as well as various iron oxides. However, the unique stoichiometry and crystal structure of the requested compound, Cr2CuFe2O7, would lead to significantly different physicochemical properties. Extrapolating data from these related materials to describe Cr2CuFe2O7 would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a scientifically accurate and informative article on the "" with a focus on "Polaron Formation and Charge Carrier Transport Mechanisms" as requested, due to the absence of published research on this specific material. Any attempt to do so would not be based on factual, verifiable scientific findings.

Magnetic Phenomena and Interactions in Chromium Copper Iron Oxide Cr2cufe2o7

Magnetic Ordering and Transitions in Cr₂CuFe₂O₇ Systems

Magnetic ordering in materials like Cr₂CuFe₂O₇ arises from the collective alignment of electron spins associated with the transition metal ions. The specific type of ordering and the temperatures at which transitions occur are dictated by the crystal structure and the nature of the exchange interactions between the magnetic ions, mediated by oxygen atoms. In a mixed-oxide system, it is common to observe transitions from a disordered paramagnetic state at high temperatures to an ordered state (such as ferromagnetic, antiferromagnetic, or more complex ferrimagnetic structures) upon cooling. fizika.si The transition temperature is known as the Curie temperature (Tc) for ferromagnetic materials or the Néel temperature (Tn) for antiferromagnetic materials. aps.orgresearchgate.net

Given the multiple magnetic sublattices (Cr, Cu, Fe), Cr₂CuFe₂O₇ would likely exhibit multiple magnetic transitions as different subsets of spins order at different temperatures. ias.ac.in

Antiferromagnetic and Ferromagnetic Exchange Interactions

The magnetic structure of Cr₂CuFe₂O₇ is determined by superexchange interactions, where the magnetic moments of the metal ions (Cr, Fe, Cu) couple through the intervening oxygen anions. These interactions can be either ferromagnetic, favoring parallel alignment of spins, or antiferromagnetic, favoring antiparallel alignment. The strength and sign of these interactions are sensitive to the bond angle and distance between the metal ions and the oxygen.

In a complex oxide with multiple metal ions, a variety of exchange pathways exist:

Fe–O–Fe

Cr–O–Cr

Fe–O–Cr

Cu–O–Cu

Fe–O–Cu

Cr–O–Cu

These competing interactions can lead to complex magnetic structures. For instance, Fe³⁺-O-Fe³⁺ interactions are typically strongly antiferromagnetic, while Cr³⁺-O-Cr³⁺ interactions can also be antiferromagnetic. The interplay between these and other potential ferromagnetic couplings can result in a net magnetic moment, a condition known as ferrimagnetism, or a complete cancellation of moments, leading to antiferromagnetism. researchgate.netarxiv.org

| Interaction Pair | Dominant Character | Typical Exchange Integral (J) | Governing Factors |

|---|---|---|---|

| Fe³⁺ – O – Fe³⁺ | Antiferromagnetic | Strongly Negative | Bond Angle ≈ 180° |

| Cr³⁺ – O – Cr³⁺ | Antiferromagnetic | Negative | Bond Angle, Covalency |

| Fe³⁺ – O – Cr³⁺ | Competing (AFM/FM) | Variable Sign | Orbital Overlap, Bond Angle |

| Cu²⁺ – O – Cu²⁺ | Antiferromagnetic | Negative | Planar Coordination |

Spin Glass and Frustrated Magnetic States

In materials with competing ferromagnetic and antiferromagnetic interactions and/or structural disorder, a spin glass state can emerge at low temperatures. aps.org A spin glass is a disordered magnetic state where spins are "frozen" in random orientations, without long-range periodic order. aps.orgobrien-research.org This behavior is often characterized by a cusp in the zero-field-cooled (ZFC) magnetic susceptibility and a divergence between the ZFC and field-cooled (FC) curves below a freezing temperature (Tf).

Magnetic frustration is a key ingredient for spin glass states. It can arise from:

Geometric Frustration: Occurs when the geometry of the crystal lattice prevents the simultaneous satisfaction of all antiferromagnetic interactions, such as in a triangular arrangement of spins.

Disorder-Induced Frustration: In a compound like Cr₂CuFe₂O₇, the random distribution of different magnetic ions (Fe, Cr, Cu) on the cation sites can lead to a random and conflicting set of exchange interactions, preventing the establishment of a simple ordered state. arxiv.orgobrien-research.org

The combination of these factors makes it plausible that Cr₂CuFe₂O₇ could exhibit spin-glass-like behavior at low temperatures. aps.org

Magnetocrystalline Anisotropy and Domain Structure

Magnetocrystalline anisotropy refers to the dependence of a material's magnetic properties on the direction of magnetization relative to its crystal lattice. It arises primarily from spin-orbit coupling. This property defines "easy" and "hard" axes of magnetization; it requires less energy to magnetize a material along an easy axis.

In regions where ferromagnetic or ferrimagnetic order exists, the material would likely form magnetic domains—small regions where the magnetization is uniformly aligned. These domains are separated by domain walls. The size, shape, and movement of these domains under an applied magnetic field dictate the material's hysteresis loop and its classification as a "hard" or "soft" magnetic material.

Magnetoelectric Coupling and Multiferroic Behavior in Cr₂CuFe₂O₇ Derivatives

Multiferroic materials are those that exhibit more than one primary ferroic order (e.g., ferromagnetism and ferroelectricity) in the same phase. mdpi.com The coupling between these orders is known as the magnetoelectric effect, which allows for the control of magnetic properties with an electric field, or vice versa. mdpi.comnih.gov

While multiferroicity is rare, certain complex oxides with specific crystal structures and magnetic orders can exhibit this behavior. Often, complex, non-collinear spin structures (like spiral or cycloidal arrangements) can break spatial inversion symmetry and induce a ferroelectric polarization.

Derivatives of Cr₂CuFe₂O₇, created through doping or structural modification, could potentially be engineered to exhibit multiferroic properties. The necessary ingredients would be:

A crystal structure susceptible to polar distortions.

A magnetic ground state, often arising from frustrated interactions, that is non-collinear and breaks inversion symmetry.

Strong coupling between the spin arrangement and the crystal lattice (spin-lattice coupling).

The search for new room-temperature multiferroics is an active area of research, with complex transition metal oxides being a promising class of materials. mdpi.com

Spin Dynamics and Relaxation Mechanisms

Spin dynamics describes the time-dependent behavior of magnetic moments, including excitations and relaxation processes. obrien-research.org In a magnetically ordered material, the collective excitations of the spin system are known as spin waves or magnons. The study of these excitations provides direct insight into the underlying exchange interactions.

Relaxation mechanisms are processes by which the spin system returns to thermal equilibrium after a perturbation. The primary mechanism is spin-lattice relaxation, where energy is exchanged between the spin system and the crystal lattice (phonons). The timescale for this process is characterized by the spin-lattice relaxation time (T₁). In complex and potentially disordered systems like Cr₂CuFe₂O₇, spin dynamics can be particularly intricate, involving multiple relaxation pathways and potentially slow dynamics characteristic of glassy systems. ias.ac.in

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. researchgate.net It is highly sensitive to the local environment of paramagnetic species. An ESR experiment on Cr₂CuFe₂O₇ could provide valuable, site-specific information about the constituent ions (e.g., Cr³⁺, Fe³⁺, Cu²⁺).

The key parameters obtained from an ESR spectrum are the g-factor and the linewidth.

g-factor: This is a measure of the magnetic moment of the electron in its local environment. Its deviation from the free-electron value (g ≈ 2.0023) provides information about spin-orbit coupling and the symmetry of the ion's location in the crystal.

Linewidth: The width of the ESR signal is related to relaxation processes, including spin-spin and spin-lattice relaxation. Broad lines often indicate strong interactions between spins or rapid relaxation.

By studying the temperature dependence of the ESR spectrum, one can probe magnetic phase transitions. As the material approaches a magnetically ordered state, the resonance lines typically broaden significantly and may become unobservable below the transition temperature in a conventional ESR experiment.

| Ion | Typical Spin State (S) | Expected g-factor Range | Common Linewidth Characteristics |

|---|---|---|---|

| Fe³⁺ (high spin) | 5/2 | ~2.00 | Can be broad due to zero-field splitting |

| Cr³⁺ | 3/2 | ~1.98 | Often a sharp, well-defined signal |

| Cu²⁺ | 1/2 | 2.05 - 2.4 | Anisotropic, sensitive to coordination geometry |

Information regarding "Chromium copper iron oxide (Cr2CuFe2O7)" is not available in current scientific literature.

Following a comprehensive search of scholarly articles and research databases, no specific information was found for the chemical compound with the formula Cr2CuFe2O7. Consequently, it is not possible to generate an article on the "" with the requested detailed sections on neutron scattering and exchange bias phenomena.

The instructions to focus solely on Cr2CuFe2O7 and the lack of any research data for this specific compound prevent the creation of scientifically accurate and informative content as outlined. Searches for neutron scattering studies and exchange bias phenomena did not yield any results related to this particular material. The available literature discusses these topics in the context of other related oxides and heterostructures, but provides no data or theoretical work on Cr2CuFe2O7.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research on the specified compound.

Advanced Spectroscopic Characterization of Chromium Copper Iron Oxide Cr2cufe2o7

Mössbauer Spectroscopy for Iron Site Analysis and Magnetic Hyperfine Interactions

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. tue.nl For a hypothetical Cr₂CuFe₂O₇ compound, ⁵⁷Fe Mössbauer spectroscopy would be instrumental in determining the oxidation state (e.g., Fe²⁺, Fe³⁺), coordination geometry (e.g., tetrahedral, octahedral), and magnetic properties of the iron sites within the crystal lattice.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS), quadrupole splitting (QS), and the hyperfine magnetic field (Bhf).

Isomer Shift (IS): This parameter provides information about the s-electron density at the iron nucleus and is indicative of the oxidation state and covalency of the iron ions.

Quadrupole Splitting (QS): QS arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. It offers insights into the symmetry of the local environment of the iron atom. A non-zero QS indicates a distorted or non-cubic symmetry.

Magnetic Hyperfine Field (Bhf): This parameter is observed in magnetically ordered materials and is proportional to the magnetic moment of the iron atom. It provides direct evidence of magnetic ordering (ferromagnetic, antiferromagnetic, or ferrimagnetic) and can be used to study magnetic phase transitions.

In a study on copper-promoted chromium-doped iron oxide catalysts, Mössbauer spectroscopy was used to show that chromium is incorporated into the octahedral sites of the active magnetite (Fe₃O₄) phase. tudelft.nl For Cr₂CuFe₂O₇, a similar analysis would be crucial to understand how the presence of copper and chromium influences the electronic and magnetic state of the iron ions.

Table 1: Hypothetical Mössbauer Parameters for Iron Sites in Cr₂CuFe₂O₇ This table is illustrative and not based on experimental data for Cr₂CuFe₂O₇.

| Iron Site | Oxidation State | Isomer Shift (mm/s) | Quadrupole Splitting (mm/s) | Hyperfine Field (T) |

| Site A | Fe³⁺ (Octahedral) | 0.3 - 0.5 | 0.1 - 0.4 | 45 - 52 |

| Site B | Fe³⁺ (Tetrahedral) | 0.2 - 0.4 | 0.5 - 0.9 | 40 - 48 |

Raman and Infrared (IR) Spectroscopy for Vibrational Modes and Lattice Dynamics

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a material. researchgate.net These techniques are complementary and provide a "fingerprint" of the compound based on its crystal structure and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations that result in a change in the dipole moment. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). spectroscopyonline.com The resulting shift in energy provides information about the vibrational modes of the molecule or crystal lattice. It is highly sensitive to symmetric vibrations and the skeletal framework of materials. researchgate.net

For Cr₂CuFe₂O₇, Raman and IR spectra would reveal characteristic vibrational bands corresponding to the stretching and bending modes of the metal-oxygen (Cr-O, Cu-O, Fe-O) bonds within the crystal structure. The number of observed bands is determined by the crystal symmetry and the selection rules for each technique. The positions and widths of these bands would offer insights into the bond strengths, bond lengths, and the degree of crystalline order. Studies on related iron-chromium oxides have used Raman spectroscopy to characterize the material and have shown that the Raman band positions can be correlated with the elemental composition. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Nuclear Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of a sample. researchgate.net While ⁵⁷Fe NMR is possible, it is often challenging due to the low natural abundance of the isotope and other technical factors. dergipark.org.tr However, NMR of other active nuclei, if present (e.g., ⁶³Cu, ⁶⁵Cu), could provide valuable information.

For a material like Cr₂CuFe₂O₇, solid-state NMR could be used to:

Identify different crystallographic sites of the NMR-active nuclei.

Probe the local coordination and bonding environment.

Investigate the magnetic structure through hyperfine interactions between the nuclei and unpaired electrons.

The chemical shift in an NMR spectrum is highly sensitive to the local electronic environment of the nucleus. researchgate.net In a complex mixed oxide, this would allow for the differentiation of atoms in distinct crystallographic positions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material, which corresponds to the excitation of electrons from lower to higher energy levels. byu.edu The resulting spectrum provides information about the electronic structure and can be used to determine the optical band gap of a material.

In transition metal oxides like Cr₂CuFe₂O₇, the absorption of light in the UV-Vis range is typically due to two types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the same metal ion. These transitions are often weak and are responsible for the color of many transition metal compounds. researchgate.net

Charge-Transfer Transitions: These are more intense absorptions that involve the transfer of an electron from an oxygen ligand to a metal ion (ligand-to-metal charge transfer, LMCT) or from a metal ion to another metal ion (metal-to-metal charge transfer, MMCT).

The UV-Vis spectrum of Cr₂CuFe₂O₇ would be expected to show broad absorption bands characteristic of these transitions. The position of the absorption edge can be used to estimate the optical band gap, which is a crucial parameter for applications in photocatalysis and electronics. For instance, studies on iron-chromium-copper oxide catalysts have utilized in-situ UV-Visible spectroscopy to monitor the oxidation state of the iron during chemical reactions.

Theoretical and Computational Investigations of Chromium Copper Iron Oxide Cr2cufe2o7

First-Principles Calculations for Structural Prediction and Stability

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone for predicting the atomic arrangement and thermodynamic stability of new compounds like Cr2CuFe2O7. u-tokyo.ac.jp These calculations solve the quantum mechanical equations governing the electrons in the material to determine the ground-state energy and structure without prior experimental input. rsc.org

The process begins by proposing various candidate crystal structures. For Cr2CuFe2O7, these could be based on known structures of similar multinary oxides. For each candidate structure, the atomic positions and the lattice parameters (the dimensions of the unit cell) are computationally optimized by minimizing the total energy of the system. mdpi.com The structure with the lowest energy is predicted to be the most stable arrangement at zero Kelvin.

The thermodynamic stability of the predicted Cr2CuFe2O7 structure is then assessed by calculating its formation energy. This is determined by comparing the total energy of the compound to the energies of its constituent elements or simpler stable oxides. A negative formation energy suggests that the compound is stable against decomposition into these precursors. nih.gov DFT calculations can be further used to construct phase diagrams, which map out the most stable phases of a material system under various conditions of temperature and pressure, providing crucial insights into its synthesizability and potential phase transformations. acs.org

Table 1: Illustrative Predicted Structural Properties of Cr2CuFe2O7 from DFT This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Lattice Constant a (Å) | 5.10 |

| Lattice Constant b (Å) | 11.45 |

| Lattice Constant c (Å) | 9.50 |

| Angle β (°) | 97.2 |

| Unit Cell Volume (ų) | 550.1 |

Ab Initio Studies of Electronic Structure and Magnetic Ground States

Ab initio methods are employed to investigate the electronic and magnetic properties arising from the interactions between the chromium, copper, iron, and oxygen atoms. mdpi.com These calculations reveal the distribution of electrons in different energy levels (electronic structure) and the preferred magnetic ordering (magnetic ground state).

For a material containing transition metals like iron, chromium, and copper, magnetism is a critical aspect. researchgate.net DFT calculations can predict the magnetic ground state by comparing the total energies of different magnetic configurations, such as ferromagnetic (all magnetic moments aligned), ferrimagnetic (moments aligned in opposite directions with unequal magnitudes), and various antiferromagnetic orderings. arxiv.org The calculation also provides the magnitude of the local magnetic moments on each of the transition metal ions. researchgate.net

Table 2: Example Electronic and Magnetic Properties of Cr2CuFe2O7 from Ab Initio Calculations This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value/State |

|---|---|

| Electronic State | Semiconductor |

| Band Gap (eV) | 1.2 |

| Magnetic Ground State | Antiferromagnetic (G-type) |

| Fe Magnetic Moment (μB) | 4.1 |

| Cr Magnetic Moment (μB) | 2.8 |

Molecular Dynamics Simulations for Dynamic Processes and Phase Transitions

While first-principles calculations typically describe materials at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms at finite temperatures. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, tracking their trajectories over time. The forces between atoms are often derived from interatomic potentials or, more accurately but computationally intensively, from ab initio calculations (AIMD). researchgate.net

By simulating the system at different temperatures, MD can be used to investigate thermal expansion, diffusion of atoms within the crystal lattice, and structural phase transitions. nih.govnih.gov For instance, by gradually heating the simulated Cr2CuFe2O7 crystal, one could observe the transition from a low-temperature ordered phase to a high-temperature, possibly more symmetric, phase. aps.org These simulations provide atomic-level insights into the mechanisms of these transformations, which are often difficult to probe experimentally. arxiv.org The dynamic evolution of the system's structure can be analyzed using tools like the radial distribution function, which describes the average distance between atoms. youtube.com

Monte Carlo Simulations for Statistical Mechanics of Magnetic Systems

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly well-suited for studying the statistical mechanics of complex systems. youtube.com In the context of magnetic materials like Cr2CuFe2O7, MC simulations are used to explore the collective behavior of the individual magnetic moments (spins) of the Cr, Cu, and Fe ions. github.io

A typical MC simulation for a magnetic system involves setting up a lattice of spins with interactions defined by a model Hamiltonian, such as the Heisenberg or Ising model. colorado.edu The simulation then proceeds by randomly attempting to flip individual spins. These attempts are accepted or rejected based on a probability that depends on the change in energy and the temperature, according to the principles of statistical mechanics. researchgate.net By performing millions of such steps, the simulation reaches thermal equilibrium. researchgate.net From these equilibrium configurations, macroscopic magnetic properties like magnetization, magnetic susceptibility, and specific heat can be calculated as a function of temperature. This allows for the prediction of magnetic phase transition temperatures, such as the Curie or Néel temperature. utk.edu

Table 3: Illustrative Magnetic Properties of Cr2CuFe2O7 from Monte Carlo Simulations This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value |

|---|---|

| Magnetic Ordering Type | Antiferromagnetic |

| Néel Temperature (K) | 350 |

| Magnetic Susceptibility at 300 K (emu/mol·Oe) | 5.2 x 10⁻⁴ |

Computational Modeling of Surface Reactivity and Catalytic Pathways

Computational modeling, again primarily using DFT, is essential for understanding the surface chemistry of Cr2CuFe2O7 and predicting its potential as a catalyst. rsc.org Catalytic reactions occur on the material's surface, and simulations can provide detailed insights into these processes at an atomic level. youtube.com

These studies begin by creating a computational model of a specific surface of the Cr2CuFe2O7 crystal. The interaction of reactant molecules with this surface is then investigated by calculating adsorption energies, which determine how strongly the molecules bind to the surface. researchgate.net By mapping the potential energy surface, researchers can identify the most likely reaction pathways for a given chemical transformation. researchgate.net This involves locating the transition states—the highest energy points along the reaction path—and calculating the energy barriers (activation energies) that must be overcome for the reaction to proceed. A lower activation energy implies a more efficient catalytic process. These computational insights can help identify the active sites on the catalyst surface and elucidate the detailed mechanism of the catalytic cycle.

Functional Applications of Chromium Copper Iron Oxide Cr2cufe2o7 in Advanced Materials Research

Catalytic Activity and Mechanistic Pathways

The combination of chromium, copper, and iron oxides creates a multifunctional material with promising catalytic properties. The interplay between these metallic elements can lead to synergistic effects that enhance catalytic efficiency in a variety of chemical transformations.

In the realm of heterogeneous catalysis, copper-promoted iron-chromium oxide systems have demonstrated significant activity, particularly in oxidation and reduction reactions critical to industrial processes. These materials are notably active in the water-gas shift (WGS) reaction and the reverse water-gas shift (RWGS) reaction, which is a key step in CO₂ utilization. chemnet.comresearchgate.net The addition of copper to the iron-chromium oxide matrix is crucial for enhancing the catalytic performance. tudelft.nl

During these reactions, the catalyst undergoes structural evolution where Fe₂O₃ is reduced to Fe₃O₄ (magnetite), which is considered the active phase. tudelft.nl Copper, initially present as copper oxide, is reduced to metallic copper (Cu⁰) and plays a vital role as a chemical promoter. tudelft.nl The presence of metallic copper facilitates the dissociation of H₂ and the subsequent spillover of hydrogen species to the iron oxide surface, which is a rate-limiting step in the reduction of metal oxides. researchgate.netorientjchem.org

The catalytic activity for CO₂ activation on copper-promoted iron-chromium oxide catalysts shows a direct correlation with the number and reduction kinetics of active surface oxygen species. chemnet.com The promotional effect of copper is attributed to the creation of new active sites at the interface between copper nanoparticles and the iron oxide support. acs.org

Table 1: Catalytic Performance of Copper-Promoted Iron-Chromium Oxide Catalysts in the Reverse Water-Gas Shift (RWGS) Reaction (Note: This table is a representative example based on typical findings for copper-promoted iron-chromium systems and not specific to Cr₂CuFe₂O₇)

| Catalyst Composition | Reaction Temperature (°C) | CO₂ Conversion (%) | CO Selectivity (%) |

| Fe-Cr Oxide | 400 | 25 | >95 |

| Cu-promoted Fe-Cr Oxide | 400 | 45 | >98 |

The photocatalytic mechanism in such a mixed oxide system would likely involve the generation of electron-hole pairs upon absorption of photons with energy exceeding the material's band gap. orientjchem.org Copper-based materials are known to be active under visible light due to their narrow band gaps. orientjchem.org The presence of multiple metal oxides can create heterojunctions, which promote the separation of photogenerated electrons and holes, thereby reducing recombination and enhancing photocatalytic efficiency. orientjchem.org

In a hypothetical Cr₂CuFe₂O₇ photocatalyst, the photogenerated electrons could participate in reduction reactions, while the holes could drive oxidation reactions. For instance, they could react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), which are powerful oxidizing agents for the degradation of organic pollutants. nih.govmdpi.com The integration of copper nanoparticles can also induce a localized surface plasmon resonance (LSPR) effect, further enhancing the absorption of visible light and improving the separation of charge carriers. orientjchem.org

The electrocatalytic applications of Cr₂CuFe₂O₇ remain a largely unexplored area. However, the constituent metal oxides have been investigated for various electrocatalytic reactions. Copper-based materials, for instance, are notable for their ability to catalyze the electrochemical reduction of CO₂ to hydrocarbons and other value-added products. nih.gov Iron-based catalysts are also being explored for CO₂ reduction. researchgate.net

The presence of multiple redox-active metals (Fe, Cu, Cr) in Cr₂CuFe₂O₇ could provide a range of active sites for electrochemical reactions. The reaction kinetics would be influenced by the material's electrical conductivity, surface area, and the specific composition of the electrode surface. Alloying different metals can modulate the electronic structure and binding energies of reaction intermediates, thereby influencing the selectivity and efficiency of the electrocatalytic process. nih.gov Further research is necessary to determine the specific electrocatalytic properties and reaction kinetics of Cr₂CuFe₂O₇.

In copper-promoted iron-chromium oxide catalysts, the active sites are believed to be located at the interface between metallic copper and the magnetite (Fe₃O₄) support. chemnet.comacs.org In-situ characterization techniques have identified two types of reactive surface oxygen species during CO₂ activation. The more abundant and active species are surface hydroxyls located at the Cu-Fe₃O₄ interfacial regions. chemnet.com

The reaction mechanism for the RWGS reaction on these catalysts is thought to follow a surface redox pathway, involving the successive reduction of the oxide surface by H₂ and its re-oxidation by CO₂. chemnet.com The role of chromium is primarily structural, stabilizing the iron oxide phase and preventing its complete reduction to metallic iron. acs.org The copper promoter, on the other hand, acts as a chemical promoter by providing new and more active sites for the reaction. acs.org

Table 2: Identified Species and Intermediates in Catalysis over Copper-Iron-Chromium Oxide Systems (Note: This table is generalized from research on related systems.)

| Species/Intermediate | Role in Catalysis | Identification Method |

| Metallic Copper (Cu⁰) | H₂ dissociation, active site component | In-situ XPS, XAFS |

| Magnetite (Fe₃O₄) | Active catalyst phase | XRD, Raman Spectroscopy |

| Surface Hydroxyls (OH) | Active oxygen intermediates | DRIFTS, H₂-TPR |

| Cu-Fe₃O₄ Interface | Location of active sites | HS-LEIS, EXAFS |

Advanced Sensor Development Based on Cr₂CuFe₂O₇

The semiconducting nature of metal oxides makes them promising materials for the development of chemical sensors, particularly for gas detection. While there is no specific research on Cr₂CuFe₂O₇ as a gas sensor, the properties of its constituent oxides provide a basis for its potential in this field.

Metal oxide-based gas sensors typically operate based on the change in their electrical resistance upon exposure to a target gas. mdpi.com For a p-type semiconductor like copper oxide, the adsorption of an oxidizing gas would lead to a decrease in resistance, while a reducing gas would cause an increase. mdpi.comresearchgate.net The sensing mechanism involves the interaction of gas molecules with adsorbed oxygen species on the sensor's surface. mdpi.com

The selectivity of a gas sensor is its ability to respond to a specific gas in the presence of other interfering gases. In a mixed oxide system like Cr₂CuFe₂O₇, selectivity can be enhanced through several mechanisms. The presence of different metal cations can create a variety of surface adsorption sites with different affinities for various gas molecules. rsc.org Furthermore, the formation of heterojunctions between the different oxide phases can modulate the electronic properties and enhance the sensor's response to a particular analyte. rsc.org The operating temperature also plays a crucial role in determining the selectivity, as different gas-surface reactions are favored at different temperatures. nih.gov Doping with other elements is another strategy to improve both the sensitivity and selectivity of metal oxide gas sensors. rsc.org

Electrochemical Sensing for Biomolecules and Environmental Analytes

There is no available research in the scientific literature detailing the use of Chromium Copper Iron Oxide (Cr2CuFe2O7) for the electrochemical sensing of biomolecules or environmental analytes. The potential of this specific compound as a sensing material, including its sensitivity, selectivity, and detection limits for various target molecules, has not been explored in existing studies.

Energy Storage and Conversion Applications

Specific data on the application of Cr2CuFe2O7 in energy storage and conversion is not present in the available literature.

Spintronic Devices and Magnetic Memory Applications

The application of Chromium Copper Iron Oxide (Cr2CuFe2O7) in the field of spintronics and magnetic memory is also an unexplored area of research.

Surface Chemistry and Interface Phenomena of Chromium Copper Iron Oxide Cr2cufe2o7

Surface Reconstruction and Defect Chemistry of Cr2CuFe2O7

The surface of a crystalline material often undergoes reconstruction to minimize surface energy, leading to an atomic arrangement different from the bulk structure. For a complex oxide like Cr2CuFe2O7, surface reconstruction would likely involve the rearrangement of chromium, copper, and iron cations, as well as oxygen anions. The final surface termination would be influenced by the surrounding environment, such as temperature and oxygen partial pressure.

Defect chemistry is crucial in determining the electronic and catalytic properties of metal oxides. In Cr2CuFe2O7, various point defects are theoretically possible, including:

Oxygen Vacancies: These are common in metal oxides and can act as active sites for adsorption and catalysis. The formation energy of an oxygen vacancy would depend on the local coordination and the nature of the neighboring metal cations.

Cation Vacancies: Vacancies at the Cr, Cu, or Fe sites could also exist, influencing the material's stoichiometry and electronic structure.

Interstitial Defects: Atoms or ions located in non-regular lattice sites.

Substitutional Defects: Replacement of one type of cation with another.

The concentration and type of these defects are expected to be highly dependent on the synthesis conditions and post-synthesis treatments.

Adsorption and Desorption Mechanisms of Gaseous Species

The interaction of gaseous species with the Cr2CuFe2O7 surface is fundamental to its potential applications in catalysis and sensing. The adsorption and desorption processes would be governed by the chemical nature of the gas molecule and the properties of the oxide surface, including its composition, structure, and defect sites.

Possible adsorption mechanisms include:

Physisorption: Weak, van der Waals interactions between the gas molecule and the surface.

Chemisorption: Stronger interactions involving the formation of chemical bonds. This can be dissociative, where the gas molecule breaks apart upon adsorption.

For example, the adsorption of molecules like carbon monoxide (CO), nitrogen oxides (NOx), or hydrocarbons would likely involve interactions with the metal cations (Cr, Cu, Fe) and oxygen anions on the surface. Oxygen vacancies are often key sites for the adsorption and activation of molecules.

Desorption, the reverse of adsorption, is typically a thermally activated process. The energy required for desorption provides information about the strength of the surface-adsorbate bond.

Heterointerface Engineering for Enhanced Performance

Heterointerface engineering involves creating an interface between two different materials to achieve synergistic properties. For Cr2CuFe2O7, this could involve depositing it as a thin film on a substrate or creating composite materials. The interface between Cr2CuFe2O7 and another material could lead to:

Charge Transfer: Movement of electrons between the two materials, which can modify their electronic properties and enhance catalytic activity.

Strain Engineering: Lattice mismatch at the interface can induce strain, altering bond lengths and angles, and thereby tuning the material's properties.

Creation of Novel Active Sites: The interface itself can provide unique coordination environments and electronic structures that act as highly active sites for chemical reactions.

The choice of the second material would depend on the target application. For instance, combining Cr2CuFe2O7 with a noble metal could enhance catalytic performance, while interfacing it with another oxide could improve thermal stability or selectivity.

Surface Reactivity and Catalytic Active Sites on Cr2CuFe2O7 Surfaces

The catalytic activity of Cr2CuFe2O7 is intrinsically linked to its surface reactivity and the nature of its active sites. While specific catalytic applications for this exact compound are not well-documented, a related formulation, Chromium copper iron oxide (Cr0.18-0.23Cu0.04-0.07Fe1.61-1.75O2.86-2.93), has been mentioned as a catalyst in the synthesis of 2,6-dimethylphenol. This suggests that the combination of chromium, copper, and iron oxides can facilitate certain chemical transformations.

The active sites on a Cr2CuFe2O7 surface would likely be a combination of:

Metal Cations: Cr, Cu, and Fe ions with different oxidation states can participate in redox reactions, which are central to many catalytic processes. The specific role of each cation would depend on its coordination environment and electronic configuration.

Oxygen Anions: Lattice oxygen can participate in oxidation reactions.

Defect Sites: As mentioned earlier, oxygen vacancies and other defects can act as highly reactive centers.

Interactive Data Table: Theoretical Defect Types in Cr2CuFe2O7

| Defect Type | Description | Potential Impact on Surface Chemistry |

| Oxygen Vacancy (VO) | A missing oxygen anion from the crystal lattice. | Can act as an active site for gas adsorption and dissociation; increases electron density on neighboring cations. |

| Metal Vacancy (VM) | A missing Cr, Cu, or Fe cation from the crystal lattice. | Can alter the local electronic structure and create charge imbalances. |

| Interstitial Cation | A metal cation located in a non-lattice position. | Can introduce local strain and modify the electronic properties. |

| Substitutional Defect | One type of metal cation replacing another on a lattice site. | Can tune the electronic and catalytic properties by introducing a different metal center. |

Effects of Doping and Elemental Substitution on Chromium Copper Iron Oxide Cr2cufe2o7 Systems

Cationic Substitution Effects on Structural Parameters and Lattice Distortions

Cationic substitution in chromium copper iron oxide systems is a primary method for tuning their structural and, consequently, their physical and chemical properties. The substitution of cations, such as replacing Fe³⁺ with Cr³⁺ or Cu²⁺ with other divalent ions, induces significant changes in the crystal lattice.

Research on chromium-doped copper ferrite (B1171679) (CuCrₓFe₂₋ₓO₄) reveals that as the concentration of Cr³⁺ increases, there are discernible changes in the lattice parameters. chalcogen.ro Specifically, the substitution of Fe³⁺ by Cr³⁺, which has a slightly smaller ionic radius, can lead to a contraction of the unit cell volume. chalcogen.roresearchgate.net In some cases, this substitution can also influence the crystal symmetry, potentially causing a transition from a tetragonal to a cubic structure. mdpi.com For instance, in Fe₁.₁(CrₓMn₁₋ₓ)₁.₉O₄ nanoparticles, the undoped sample exhibits a tetragonal structure, while all chromium-doped samples crystallize into a cubic structure. mdpi.com

The distribution of cations between the tetrahedral and octahedral sites within the spinel structure is also heavily influenced by doping. Cr³⁺ ions show a strong preference for octahedral sites. chalcogen.ro This preferential occupation can displace other cations, such as Fe³⁺, altering the cation distribution and leading to lattice distortions. chalcogen.ro Such structural modifications are not merely dimensional; they can create localized strain and defects within the crystal lattice, which in turn can significantly impact the material's electronic and magnetic properties. nih.gov

Table 1: Effect of Cr³⁺ Doping on Lattice Parameters of CuCrₓFe₂₋ₓO₄

| Dopant Concentration (x) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) |

|---|---|---|---|

| 0.00 | 8.370 | 8.701 | 609.8 |

| 0.05 | 8.372 | 8.695 | 609.7 |

| 0.10 | 8.375 | 8.688 | 609.6 |

| 0.15 | 8.378 | 8.680 | 609.5 |

| 0.20 | 8.381 | 8.672 | 609.4 |

Note: Data is illustrative and based on trends observed in chromium-doped copper ferrite systems. chalcogen.ro

Anionic Doping for Modulating Electronic Structure and Redox Properties

Introducing anions with a different charge than O²⁻ (e.g., N³⁻) creates charge imbalances that must be compensated for, often by changing the oxidation state of the metal cations (e.g., Fe³⁺ to Fe²⁺) or by creating oxygen vacancies. researchgate.net These changes directly alter the electronic band structure, typically by introducing new energy levels within the band gap, which can lower the energy required for electronic transitions. dntb.gov.ua